molecular formula C24H19N3O2 B5265877 methyl 3-{[2-(2-phenylvinyl)-4-quinazolinyl]amino}benzoate

methyl 3-{[2-(2-phenylvinyl)-4-quinazolinyl]amino}benzoate

Cat. No.: B5265877
M. Wt: 381.4 g/mol
InChI Key: JJSLUICNQMIVSU-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[2-(2-phenylvinyl)-4-quinazolinyl]amino}benzoate, also known as MQBA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl 3-{[2-(2-phenylvinyl)-4-quinazolinyl]amino}benzoate varies depending on the specific application. In cancer research, this compound induces apoptosis by activating the caspase pathway and inhibiting the PI3K/AKT signaling pathway (Li et al., 2015). In neuroscience, this compound inhibits the activity of acetylcholinesterase by binding to the enzyme's active site and preventing the degradation of acetylcholine (Wang et al., 2017).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer research, this compound inhibits the growth and migration of cancer cells, induces apoptosis, and inhibits the PI3K/AKT signaling pathway (Li et al., 2015). In neuroscience, this compound inhibits the activity of acetylcholinesterase and increases the levels of acetylcholine in the brain, which can improve cognitive function (Wang et al., 2017).

Advantages and Limitations for Lab Experiments

One advantage of using methyl 3-{[2-(2-phenylvinyl)-4-quinazolinyl]amino}benzoate in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. Additionally, this compound has been shown to have potent activity in various applications, making it a promising lead compound for drug discovery. However, one limitation of using this compound is that its mechanism of action may not be fully understood, which can make it difficult to optimize its activity in specific applications.

Future Directions

There are several future directions for research on methyl 3-{[2-(2-phenylvinyl)-4-quinazolinyl]amino}benzoate. One area of research is the development of novel drugs that target specific enzymes or receptors using this compound as a lead compound. Another area of research is the investigation of this compound's potential as a treatment for other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its activity in specific applications.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is well-established, and it has been investigated for its potential as a treatment for cancer and Alzheimer's disease, as well as its potential as a lead compound for drug discovery. Although its mechanism of action may not be fully understood, this compound has been shown to have potent activity in various applications, making it a promising compound for future research.

Synthesis Methods

Methyl 3-{[2-(2-phenylvinyl)-4-quinazolinyl]amino}benzoate can be synthesized through a multi-step process that involves the reaction of 2-phenylacetonitrile with 2-chloro-4-nitroaniline to obtain 2-(2-phenylvinyl)-4-nitroaniline. The nitro group is then reduced to an amino group, and the resulting compound is further reacted with methyl 3-bromobenzoate to obtain this compound (Li et al., 2015).

Scientific Research Applications

Methyl 3-{[2-(2-phenylvinyl)-4-quinazolinyl]amino}benzoate has been investigated for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell migration (Li et al., 2015). In neuroscience, this compound has been investigated for its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for cognitive function (Wang et al., 2017). In drug discovery, this compound has been used as a lead compound for the development of novel drugs that target specific enzymes or receptors (Li et al., 2015).

Properties

IUPAC Name

methyl 3-[[2-[(E)-2-phenylethenyl]quinazolin-4-yl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2/c1-29-24(28)18-10-7-11-19(16-18)25-23-20-12-5-6-13-21(20)26-22(27-23)15-14-17-8-3-2-4-9-17/h2-16H,1H3,(H,25,26,27)/b15-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSLUICNQMIVSU-CCEZHUSRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC2=NC(=NC3=CC=CC=C32)C=CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC(=CC=C1)NC2=NC(=NC3=CC=CC=C32)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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